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Compound of Interest

Compound Name: 2-Phenoxyethanol

Cat. No.: B1175444 Get Quote

Introduction

2-Phenoxyethanol is a versatile organic compound, widely utilized as a preservative in

cosmetics and pharmaceuticals, as a solvent, and as a fixative in perfumes. Its chemical

structure, an ether linkage between a phenyl group and ethylene glycol, gives rise to a

characteristic spectroscopic signature. This technical guide provides an in-depth overview of

the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-
phenoxyethanol. The information is intended for researchers, scientists, and professionals in

drug development, offering a comprehensive reference for the identification, characterization,

and quality control of this compound.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and mass spectrometry of 2-phenoxyethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2-Phenoxyethanol.[1][2]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.30 - 7.24 Multiplet 2H Ar-H (ortho)

~6.96 - 6.92 Multiplet 3H Ar-H (meta, para)

~4.12 Triplet 2H -O-CH₂-

~3.96 Triplet 2H -CH₂-OH

~2.5 (variable) Singlet (broad) 1H -OH

Solvent: CDCl₃. Spectrometer frequency: 90 MHz and 400 MHz data is available.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for 2-Phenoxyethanol.

Chemical Shift (δ) ppm Assignment

158.6 Ar-C (quaternary, C-O)

129.5 Ar-C (CH, meta)

121.2 Ar-C (CH, para)

114.6 Ar-C (CH, ortho)

69.4 -O-CH₂-

61.5 -CH₂-OH

Solvent: CDCl₃.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 2-Phenoxyethanol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.chemicalbook.com/SpectrumEN_122-99-6_1HNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Phenoxyethanol
https://www.benchchem.com/product/b1175444?utm_src=pdf-body
https://www.benchchem.com/product/b1175444?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1175444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad O-H stretch (alcohol)

~3060 Medium C-H stretch (aromatic)

~2930 Medium C-H stretch (aliphatic)

~1600, 1495 Strong C=C stretch (aromatic ring)

~1240 Strong C-O-C stretch (aryl ether)

~1040 Strong C-O stretch (primary alcohol)

~750, 690 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Technique: Attenuated Total Reflectance (ATR) or neat (liquid film).

Mass Spectrometry (MS)
Table 4: Major Mass Fragments for 2-Phenoxyethanol (Electron Ionization).[3]

m/z Relative Intensity (%) Assignment

138 ~25-30 [M]⁺ (Molecular Ion)

94 100
[C₆H₅OH]⁺ (Phenol radical

cation)

77 ~20-25 [C₆H₅]⁺ (Phenyl cation)

45 ~10-15 [CH₂CH₂OH]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These methodologies are based on standard laboratory practices and can be

adapted for specific instrumentation.
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¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-phenoxyethanol.

Materials:

2-Phenoxyethanol (liquid)

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

NMR tube (5 mm)

Pasteur pipette

Small vial

Procedure:

Sample Preparation: In a small, clean, and dry vial, place approximately 0.5 mL of CDCl₃.

Add 1-2 drops of 2-phenoxyethanol to the solvent. Gently swirl the vial to ensure a

homogeneous solution.

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR

tube to a height of approximately 4-5 cm.

Instrument Setup:

Insert the NMR tube into the spinner turbine and adjust the depth according to the

instrument's gauge.

Place the sample into the NMR spectrometer.

Lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

¹H NMR Acquisition:
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Set the spectrometer to the proton frequency.

Use a standard single-pulse experiment.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Acquire the free induction decay (FID) with an appropriate number of scans (typically 8-16

for good signal-to-noise).

Apply Fourier transform, phase correction, and baseline correction to the FID to obtain the

final spectrum.

Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

Set the spectrometer to the carbon frequency.

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160

ppm).

Acquire the FID with a sufficient number of scans to achieve a good signal-to-noise ratio

(this may range from several hundred to a few thousand scans depending on the

concentration and instrument).

Apply Fourier transform, phase correction, and baseline correction.

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy (ATR Method)
Objective: To obtain the infrared absorption spectrum of neat 2-phenoxyethanol.

Materials:

2-Phenoxyethanol (liquid)
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FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

Isopropanol or acetone for cleaning

Lint-free wipes

Procedure:

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free wipe

soaked in isopropanol or acetone and allowing it to dry completely. Record a background

spectrum of the empty ATR crystal. This will be automatically subtracted from the sample

spectrum.

Sample Application: Place a single drop of 2-phenoxyethanol directly onto the center of the

ATR crystal.

Spectrum Acquisition:

Lower the ATR press to ensure good contact between the sample and the crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

The spectral range is typically 4000-400 cm⁻¹.

Cleaning: After the measurement, clean the ATR crystal thoroughly with a lint-free wipe and

an appropriate solvent.

Mass Spectrometry (GC-MS with Electron Ionization)
Objective: To obtain the mass spectrum of 2-phenoxyethanol and identify its major fragments.

Materials:

2-Phenoxyethanol (liquid)

A suitable volatile solvent (e.g., methanol or dichloromethane)

GC-MS instrument equipped with an electron ionization (EI) source
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Autosampler vial with a septum cap

Procedure:

Sample Preparation: Prepare a dilute solution of 2-phenoxyethanol (e.g., 100 ppm) in a

volatile solvent like methanol. Transfer the solution to an autosampler vial.

GC Method:

Injector: Set the injector temperature to 250 °C. Use a split injection mode (e.g., 50:1 split

ratio) to avoid overloading the column.

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: A typical program could be:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: Increase to 250 °C at a rate of 10 °C/min.

Final hold: Hold at 250 °C for 5 minutes.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x

0.25 µm) is suitable.

MS Method:

Ion Source: Electron Ionization (EI) at 70 eV.

Source Temperature: Set to ~230 °C.

Mass Range: Scan from m/z 40 to 200.

Transfer Line Temperature: Set to 280 °C.

Data Acquisition and Analysis:

Inject a small volume (e.g., 1 µL) of the prepared sample.
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Acquire the total ion chromatogram (TIC).

Identify the peak corresponding to 2-phenoxyethanol based on its retention time.

Extract the mass spectrum for that peak.

Analyze the fragmentation pattern and compare it to a reference library if available.

Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as 2-phenoxyethanol.
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Caption: General workflow for spectroscopic analysis of 2-phenoxyethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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